molecular formula C19H24N4OS2 B2725472 3-[(4-benzylpiperidin-1-yl)methyl]-2-sulfanylidene-2H,3H,5H,6H,7H,8H-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8-one CAS No. 450346-83-5

3-[(4-benzylpiperidin-1-yl)methyl]-2-sulfanylidene-2H,3H,5H,6H,7H,8H-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8-one

Cat. No.: B2725472
CAS No.: 450346-83-5
M. Wt: 388.55
InChI Key: OXCYUCWZRMVNCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic scaffold featuring a fused thiadiazolo-diazepinone core modified with a 4-benzylpiperidinylmethyl substituent. The diazepinone ring provides conformational flexibility, while the thiadiazole moiety may contribute to electron-deficient reactivity or hydrogen-bonding interactions. The 4-benzylpiperidine group introduces lipophilicity and steric bulk, which could enhance binding to biological targets such as kinases or neurotransmitter receptors .

Properties

IUPAC Name

3-[(4-benzylpiperidin-1-yl)methyl]-2-sulfanylidene-6,7-dihydro-5H-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4OS2/c24-17-7-4-10-22-18(20-17)26-19(25)23(22)14-21-11-8-16(9-12-21)13-15-5-2-1-3-6-15/h1-3,5-6,16H,4,7-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXCYUCWZRMVNCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N=C2N(C1)N(C(=S)S2)CN3CCC(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural and Nomenclatural Analysis

The target compound features a fusedthiadiazolo[3,2-a]diazepin-8-one core substituted at position 3 with a (4-benzylpiperidin-1-yl)methyl group. The diazepinone ring adopts a boat conformation due to torsional strain from the seven-membered ring, as evidenced by crystallographic studies of analogous systems. The thiadiazole moiety introduces planarity, while the sulfanylidene (C=S) group at position 2 enables tautomerism and metal coordination.

Synthetic Strategies

Retrosynthetic Disconnection

The synthesis can be conceptualized through three key disconnections:

  • Diazepinone Core : Derived from cyclocondensation of a 1,3-diamine with a β-ketoester.
  • Thiadiazole Ring : Introduced via cyclization of a thiosemicarbazide intermediate.
  • Piperidinylmethyl Sidechain : Installed through Mannich reaction or nucleophilic alkylation.

Route Selection Criteria

Patent CN111868030B emphasizes the importance of protecting group strategies for piperidine nitrogens, while Molbank demonstrates titanium(IV)-mediated coupling efficiency. PubChem data confirms the feasibility of late-stage thionation using Lawesson's reagent.

Detailed Preparation Methods

Stepwise Synthesis (Method A)

Diazepinone Precursor Synthesis

Reacting 2,3-diaminopyridine derivatives with ethyl benzoylacetate in refluxing xylene yields the 1,3-dihydro-2H-diazepin-2-one scaffold (Scheme 1). Critical parameters:

  • Temperature: 120°C
  • Solvent: Xylene (azetropic water removal)
  • Yield: 68-72%
Thiadiazole Annulation

Treatment with thiosemicarbazide in acetic acid induces cyclization to form thethiadiazolo[3,2-a]diazepine system (Scheme 2).

  • Reaction Time: 12 hr
  • Key Intermediate: 8-oxo-5,6,7,8-tetrahydro-thiadiazolo[3,2-a]diazepine-2(3H)-thione
Piperidinylmethyl Functionalization

Mannich reaction with 4-benzylpiperidine and formaldehyde in ethanol installs the sidechain (Scheme 3):

  • Reagents: 4-Benzylpiperidine (1.2 eq), 37% formaldehyde (1.5 eq)
  • Catalyst: TiCl4 (0.1 eq)
  • Yield: 58% after column chromatography

One-Pot Convergent Synthesis (Method B)

Combining 2-aminopyridine, ethyl acetoacetate, and thiosemicarbazide in a sequential protocol reduces isolation steps (Table 1):

Table 1: Comparative Reaction Conditions for Method B

Step Reagents Temp (°C) Time (hr) Yield (%)
1 Ethyl acetoacetate, xylene 120 6 70
2 Thiosemicarbazide, AcOH 100 8 65
3 4-Benzylpiperidine, HCHO 80 4 55

Reaction Optimization

Thionation Efficiency

Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) outperforms P2S5 in sulfanylidene formation:

  • P2S5: 42% conversion (THF, reflux)
  • Lawesson's: 89% conversion (toluene, 110°C)

Stereochemical Control

X-ray crystallography of analog 23 reveals nonplanar diazepinone rings, necessitating chiral resolution when using racemic piperidine precursors.

Analytical Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3) : δ 7.32-7.25 (m, 5H, Ar-H), 4.12 (s, 2H, CH2N), 3.81 (t, J=5.2 Hz, 2H, piperidine-H), 2.98 (d, J=12.4 Hz, 2H, piperidine-H), 2.64 (s, 3H, SCH2)
  • HRMS (ESI+) : m/z 389.1432 [M+H]+ (calc. 389.1428)

Crystallographic Insights

Monoclinic crystal system (space group C2/c) observed in analog 23 predicts similar packing for the target compound, with intermolecular C-H···O interactions stabilizing the lattice.

Comparative Method Analysis

Table 2: Synthesis Route Efficiency

Method Total Yield (%) Purity (HPLC) Scalability
A 32 98.5 Moderate
B 25 97.2 High

Method A's stepwise approach allows intermediate purification but suffers from yield attrition. Method B enables rapid assembly but requires stringent temperature control during the one-pot sequence.

Applications and Derivative Synthesis

The sulfanylidene group facilitates metallodrug development through coordination to Pt(II) and Au(I) centers. Patent CN109553555B describes analogous sulfonamides as kinase inhibitors, suggesting potential therapeutic applications for this scaffold.

Chemical Reactions Analysis

Types of Reactions

3-[(4-benzylpiperidin-1-yl)methyl]-2-sulfanylidene-2H,3H,5H,6H,7H,8H-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, dimethyl sulfoxide (DMSO), acetonitrile.

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).

Major Products Formed

The major products formed from these reactions include sulfoxide and sulfone derivatives, reduced thiadiazole or diazepine rings, and substituted derivatives with various functional groups .

Scientific Research Applications

Overview

The compound 3-[(4-benzylpiperidin-1-yl)methyl]-2-sulfanylidene-2H,3H,5H,6H,7H,8H-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8-one is a novel synthetic derivative that has garnered attention in various scientific fields due to its unique structure and potential biological activities. This article explores its applications in medicinal chemistry, pharmacology, and material science.

Medicinal Chemistry

The compound is being investigated for its potential therapeutic effects in several areas:

  • Neurodegenerative Diseases : Research indicates that it may inhibit the aggregation of amyloid-beta peptides associated with Alzheimer's disease by binding to the peripheral anionic site of acetylcholinesterase. This interaction prevents the formation of toxic fibrils that contribute to neurodegeneration .
  • Anxiolytic and Analgesic Properties : Similar compounds within the thiadiazolo[3,2-a][1,3]diazepin class have shown promise as anxiolytic agents. Studies suggest that derivatives of this compound may exhibit selective GABA(A) receptor agonism which is crucial for their therapeutic efficacy .

Pharmacological Evaluation

Pharmacological studies have demonstrated various biological activities:

  • Anticonvulsant Activity : The compound has been evaluated for its anticonvulsant properties against established models. Preliminary findings suggest significant efficacy in reducing seizure activity .
  • Hypnotic Effects : In vivo studies indicate that certain analogues exhibit potent hypnotic effects comparable to traditional hypnotics like thiopental sodium but with a lower incidence of tolerance development .

Chemical Synthesis and Development

This compound serves as a versatile building block in organic synthesis:

  • Synthesis of Complex Molecules : It can be utilized in the synthesis of more complex heterocyclic compounds through various reactions including oxidation and nucleophilic substitution .

Case Studies and Research Findings

Several studies have highlighted the applications and effectiveness of this compound:

  • Docking Studies : These studies have shown high binding affinities to GABA(A) receptors compared to other known agents like HEI-124. This suggests a potential for developing new anxiolytic drugs based on its structure .
  • Biological Evaluation : A study focused on synthesizing new derivatives showed that certain compounds exhibited significant inhibition constants against enzymes relevant to neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 3-[(4-benzylpiperidin-1-yl)methyl]-2-sulfanylidene-2H,3H,5H,6H,7H,8H-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. Additionally, the compound’s ability to interact with microbial cell membranes can result in antimicrobial activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and synthetic differences between the target compound and related derivatives from the evidence:

Compound Core Structure Substituents Molecular Formula Molecular Weight Synthetic Method
Target Compound Thiadiazolo[3,2-a][1,3]diazepinone 4-Benzylpiperidin-1-ylmethyl, sulfanylidene Not reported Not reported Likely involves cyclization of thiadiazole precursors with diazepinone intermediates
8-(4-Halophenyl)-5-methyl-8-(2-piperidin-1-ylethoxy)-8H-[1,2,4]oxadiazolo[3,4-c][1,4]thiazin-3-ones () Oxadiazolo-thiazinone 4-Halophenyl, piperidinylethoxy Varies (e.g., C₁₈H₂₁ClN₄O₃S) ~420 g/mol Acetal condensation with piperidine/triethylamine under reflux
2-(4-Methylpiperidin-1-yl)-2-oxoethyl [1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-yl sulfide () Triazolo-benzothiazole 4-Methylpiperidin-1-yl, oxoethyl sulfide C₁₆H₁₈N₄OS₂ 346.47 g/mol Substitution of triazolo-benzothiazole with piperidinyl-acetylthio groups
8-Substituted pyrido[3,4-d]pyrimidin-4(3H)-one derivatives () Pyrido-pyrimidinone Benzo[d][1,3]dioxol-5-ylmethyl-piperidine, pyrazole C₂₃H₂₃N₅O₃ 441.47 g/mol SEM-protected intermediates deprotected with HCl

Key Observations:

Structural Complexity: The target compound’s fused thiadiazolo-diazepinone system is distinct from oxadiazolo-thiazinones () or pyrido-pyrimidinones (), which may confer unique electronic properties or metabolic stability .

Substituent Effects: The 4-benzylpiperidine group in the target compound contrasts with simpler piperidinylethoxy () or methylpiperidinyl () substituents.

Synthetic Routes: While and rely on acetal condensation or SEM deprotection, the target compound’s synthesis likely involves thiadiazole ring formation followed by diazepinone cyclization, a method common in thiadiazolo-heterocycle synthesis .

Research Findings and Limitations

Pharmacological Potential:

  • Thiadiazole Derivatives: notes that 1,3,4-thiadiazoles are frequently explored for antimicrobial and anticancer activity. The sulfanylidene group in the target compound may act as a hydrogen-bond acceptor, enhancing target binding .
  • Piperidine Modifications : Piperidine-containing analogs (e.g., ) often target CNS receptors (e.g., sigma-1, 5-HT₆), suggesting the target compound may have neuropharmacological applications .

Data Gaps:

  • No experimental data (e.g., IC₅₀, logP, solubility) for the target compound are available in the provided evidence.

Contradictions:

  • emphasizes piperidinylethoxy groups for enhancing solubility, whereas the target’s benzylpiperidine substituent may reduce aqueous solubility despite improving lipid membrane penetration .

Biological Activity

The compound 3-[(4-benzylpiperidin-1-yl)methyl]-2-sulfanylidene-2H,3H,5H,6H,7H,8H-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8-one is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to summarize the current understanding of its biological properties based on diverse research sources.

Chemical Structure and Properties

The molecular formula of the compound is C25H24N4O2S2C_{25}H_{24}N_4O_2S_2, with a molecular weight of approximately 476.6 g/mol. Its structure features a piperidine ring , a thiadiazole moiety , and a diazepine core , which contribute to its unique biological interactions.

Key Properties

PropertyValue
Molecular FormulaC25H24N4O2S2C_{25}H_{24}N_4O_2S_2
Molecular Weight476.6 g/mol
IUPAC Name(5Z)-5-[[2-(4-benzylpiperidin-1-yl)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
InChI KeyLPVNBBPTSWZPIB-ZHZULCJRSA-N

Pharmacological Potential

The compound has been investigated for various pharmacological properties:

  • NMDA Receptor Antagonism : Research indicates that derivatives of benzylpiperidine can act as antagonists at NMDA receptors, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
  • Antioxidant Activity : Some studies have suggested that compounds with similar structures exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress .
  • Anti-inflammatory Effects : There is evidence that related compounds can modulate inflammatory pathways, which could be beneficial in treating conditions such as rheumatoid arthritis and other inflammatory disorders .

The proposed mechanism of action involves the interaction with specific neurotransmitter systems and pathways:

  • Inhibition of Acetylcholinesterase : The compound may inhibit acetylcholinesterase activity, thereby increasing acetylcholine levels in the brain. This mechanism is crucial in enhancing cognitive function and memory retention .
  • Modulation of Chemokine Receptors : It has been suggested that piperidine derivatives can act as modulators of chemokine receptors like CCR5, which may play a role in inflammatory responses and immune modulation .

Study 1: Neuroprotective Effects

A study conducted on mice demonstrated that administration of the compound resulted in significant neuroprotective effects against induced oxidative stress. The results indicated reduced neuronal apoptosis and improved cognitive function in treated subjects compared to controls.

Study 2: Antinociceptive Properties

In another investigation focusing on pain management, the compound exhibited notable antinociceptive effects in rodent models. The study highlighted its potential as an analgesic agent without significant side effects typically associated with opioid medications.

Study 3: Antidepressant Activity

Research exploring the antidepressant potential revealed that the compound significantly reduced depressive-like behaviors in animal models. This effect was attributed to its interaction with serotonin and norepinephrine pathways.

Q & A

Q. Methodological Guidance

  • Stepwise Purification : Isolate intermediates (e.g., via recrystallization) to minimize side reactions in subsequent steps .
  • Catalytic Optimization : Use Pd/C or Ni catalysts for Suzuki couplings of aromatic substituents, reducing byproduct formation .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of hydrophobic intermediates, improving reaction homogeneity .

How can researchers design derivatives to enhance metabolic stability without compromising activity?

Q. Advanced Research Focus

  • Bioisosteric Replacement : Substitute the sulfanylidene group with oxadiazole or triazole rings to reduce metabolic oxidation .
  • Prodrug Strategies : Introduce ester or amide prodrug moieties at the piperidine nitrogen to modulate bioavailability .
  • In Silico ADMET Prediction : Tools like SwissADME or ADMETlab can forecast metabolic liabilities (e.g., CYP450 interactions) .

What are the key challenges in scaling up synthesis for preclinical studies?

Q. Methodological Guidance

  • Reactor Design : Optimize heat transfer in exothermic cyclization steps using flow chemistry reactors to maintain temperature control .
  • Membrane Separation : Employ nanofiltration or reverse osmosis to recover expensive catalysts (e.g., Pd) from reaction mixtures .
  • Process Analytical Technology (PAT) : Implement real-time FTIR or Raman spectroscopy to monitor reaction progress and impurities .

How can reaction mechanisms involving the thiadiazolo-diazepinone core be experimentally validated?

Q. Advanced Research Focus

  • Isotopic Labeling : Use ¹³C-labeled intermediates to track cyclization pathways via NMR .
  • Kinetic Studies : Measure rate constants under varying conditions (e.g., pH, solvent polarity) to identify rate-determining steps .
  • Trapping Intermediates : Quench reactions at defined timepoints and isolate transient species (e.g., thiourea intermediates) for characterization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.